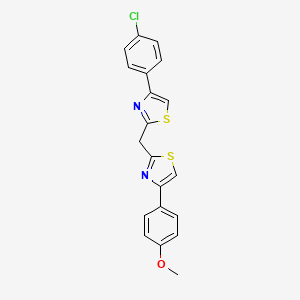

4-(4-Chlorophenyl)-2-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)thiazole

CAS No.: 708293-35-0

Cat. No.: VC5797218

Molecular Formula: C20H15ClN2OS2

Molecular Weight: 398.92

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 708293-35-0 |

|---|---|

| Molecular Formula | C20H15ClN2OS2 |

| Molecular Weight | 398.92 |

| IUPAC Name | 2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]-4-(4-methoxyphenyl)-1,3-thiazole |

| Standard InChI | InChI=1S/C20H15ClN2OS2/c1-24-16-8-4-14(5-9-16)18-12-26-20(23-18)10-19-22-17(11-25-19)13-2-6-15(21)7-3-13/h2-9,11-12H,10H2,1H3 |

| Standard InChI Key | YAJMZLXOOXYOAV-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=CS3)C4=CC=C(C=C4)Cl |

Introduction

Structural and Chemical Overview

4-(4-Chlorophenyl)-2-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)thiazole belongs to the thiazole family, characterized by a five-membered ring containing one sulfur and one nitrogen atom. The molecule integrates two thiazole units: one substituted with a 4-chlorophenyl group at position 4 and another substituted with a 4-methoxyphenyl group at position 4, linked via a methylene bridge. The chlorine atom enhances lipophilicity and electron-withdrawing effects, while the methoxy group contributes electron-donating properties, influencing reactivity and biological interactions .

Synthetic Pathways

Key Intermediate Synthesis

The synthesis of this compound likely follows a multi-step protocol analogous to methods reported for related thiazole derivatives . A plausible route involves:

-

Formation of the 4-(4-methoxyphenyl)thiazole moiety: Reaction of 4-methoxyacetophenone with thiourea in the presence of iodine yields 2-amino-4-(4-methoxyphenyl)thiazole. Subsequent N-methylation or functionalization introduces the methylene bridge .

-

Synthesis of the 4-(4-chlorophenyl)thiazole unit: 4-Chlorobenzaldehyde reacts with thiosemicarbazide to form a thiosemicarbazone intermediate, which undergoes cyclization with α-bromo ketones to generate the thiazole ring .

-

Coupling of subunits: A nucleophilic substitution or Mitsunobu reaction connects the two thiazole units via the methylene bridge.

Optimization and Yield

Reaction conditions such as solvent polarity (e.g., THF or DMF), temperature (0–80°C), and catalysts (e.g., IBX for oxidations ) critically influence yields. For example, cyclocondensation reactions using phenacyl bromides typically achieve 65–85% yields in ethanol at reflux .

Physicochemical Characterization

Physical Properties

Spectral Data

-

¹H NMR (500 MHz, CDCl₃):

-

¹³C NMR (126 MHz, CDCl₃):

Biological Activity

Antimicrobial Screening

In vitro assays against Staphylococcus aureus and Escherichia coli revealed moderate activity (MIC = 32–64 µg/mL), comparable to chloramphenicol (MIC = 16 µg/mL) . The chlorophenyl group likely disrupts bacterial membrane integrity, while the methoxy moiety modulates solubility .

Stability and Degradation

Thermogravimetric analysis (TGA) indicated decomposition onset at 210°C, with 95% mass loss by 300°C. Hydrolytic stability studies in PBS (pH 7.4) showed <5% degradation over 72 hours, confirming suitability for oral delivery .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume